molecular formula C28H30FN5O3 B11502443 {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone

{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone

Cat. No.: B11502443
M. Wt: 503.6 g/mol
InChI Key: QYNVUITVJCIQKX-UHFFFAOYSA-N
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Description

{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone is a complex organic compound that features a combination of piperazine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 4-nitrophenylpiperazine: This can be achieved by reacting 4-nitroaniline with piperazine under suitable conditions.

    Benzylation: The intermediate 4-nitrophenylpiperazine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with 4-fluorophenylmethanone: The final step involves coupling the benzylated intermediate with 4-fluorophenylmethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against certain diseases, including its potential as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The nitro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30FN5O3

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C28H30FN5O3/c29-24-8-6-23(7-9-24)28(35)33-18-16-31(17-19-33)25-10-11-26(34(36)37)27(20-25)32-14-12-30(13-15-32)21-22-4-2-1-3-5-22/h1-11,20H,12-19,21H2

InChI Key

QYNVUITVJCIQKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-]

Origin of Product

United States

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